molecular formula C14H16O3 B7780942 (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid CAS No. 307974-63-6

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid

Cat. No.: B7780942
CAS No.: 307974-63-6
M. Wt: 232.27 g/mol
InChI Key: RPYASTUWLRHTAX-YPMHNXCESA-N
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Description

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a benzyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from cyclohexanone derivatives. The key steps include:

    Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the benzyl group: This step typically involves benzylation reactions using benzyl halides in the presence of a base.

    Oxidation and carboxylation:

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include:

    Catalytic hydrogenation: Using chiral catalysts to selectively hydrogenate specific bonds.

    Enzymatic resolution: Employing enzymes to separate enantiomers and obtain the desired (1S,2R) configuration.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-benzyl-5-oxocyclohexane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    2-benzylcyclohexanone: Lacks the carboxylic acid group.

    Cyclohexane-1-carboxylic acid: Lacks the benzyl and ketone groups.

Uniqueness

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Biological Activity

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is a chiral compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclohexane ring with a benzyl group, a carboxylic acid, and a ketone functional group. Its stereochemistry is defined as (1S,2R), which influences its biological interactions and properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H16O3
CAS Number307974-63-6
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various enzymes and molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes, preventing substrate binding. This mechanism has been observed in studies involving similar compounds that target specific enzyme pathways.
  • Signal Transduction Modulation : It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was quantified by measuring levels of TNF-alpha and IL-6:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500800
(1S,2R)-2-benzyl... (10 µM)600300

This reduction indicates potential therapeutic applications in inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study published in PubMed focused on the synthesis of this compound and its biological evaluation. The researchers synthesized the compound using asymmetric synthesis techniques from cyclohexanone derivatives. The evaluation included assessing its inhibition of CYP11B2 enzyme activity, which is crucial in steroid biosynthesis. The compound demonstrated an IC50 value of approximately 20 µM, indicating moderate inhibitory activity compared to known inhibitors .

Case Study 2: Structure-Activity Relationship

Another research article explored the structure-activity relationship (SAR) of related compounds. By modifying the benzyl group and carboxylic acid moiety, researchers identified analogs with enhanced biological activity. The study emphasized that small changes in stereochemistry could lead to significant variations in enzyme inhibition potency .

Properties

IUPAC Name

(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYASTUWLRHTAX-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]([C@H]1CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801186156
Record name rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307974-63-6
Record name rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307974-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801186156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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